

The ID-8 Cell Line: A Technical Guide for Ovarian Cancer Research

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Compound of Interest

Compound Name: ID-8

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Executive Summary

The **ID-8** cell line is a cornerstone of in vivo ovarian cancer research, providing a robust and clinically relevant syngeneic model. Originating from spontaneously transformed mouse ovarian surface epithelial cells, this cell line recapitulates key features of late-stage human ovarian cancer, including peritoneal tumor dissemination and ascitic fluid accumulation. This guide provides an in-depth overview of the **ID-8** cell line, including its origin, key characteristics, experimental protocols, and relevant signaling pathways, to empower researchers in the fields of oncology and drug development.

Origin and Establishment of the ID-8 Cell Line

The **ID-8** cell line was established from murine ovarian surface epithelial cells (MOSECs) isolated from a C57BL/6 mouse.[1][2] These primary cells underwent spontaneous transformation following prolonged in vitro passaging.[3] This process of spontaneous immortalization and transformation is a key feature of the **ID-8** line, as it avoids the introduction of exogenous viral oncogenes, potentially offering a more physiologically relevant model of tumorigenesis.

From the parental MOSEC line, ten clonal lines were established, with the **ID-8** clone demonstrating the highest tumor load upon intraperitoneal injection into C57BL/6 mice.[2][3] This high tumorigenicity has made it a preferred model for studying ovarian cancer progression and for evaluating novel therapeutic strategies in an immunocompetent setting.[3]

In Vitro and In Vivo Characteristics

The **ID-8** cell line exhibits characteristics consistent with an aggressive ovarian cancer phenotype.

In Vitro Properties

In culture, **ID-8** cells grow as an adherent monolayer and exhibit a rapid proliferation rate.^[4] They are typically cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).^{[1][2]}

In Vivo Tumorigenicity

When injected intraperitoneally into syngeneic C57BL/6 mice, **ID-8** cells form solid tumors on the peritoneal surfaces and induce the formation of malignant ascites, mimicking the progression of advanced-stage human ovarian cancer.^{[2][3]} The timeline for tumor development and ascites formation can vary depending on the number of cells injected.

Table 1: In Vivo Tumorigenicity of **ID-8** Cells

Number of Cells Injected (Intraperitoneal)	Time to Ascites Formation	Median Survival	Reference
1.0 x 10 ⁷	~35-40 days	~35-40 days	^[5]
2 x 10 ⁶	< 40 days	Not specified	^[6]
5 x 10 ⁶	Up to 60 days	Not specified	^[7]

Note: Survival times and ascites formation can be influenced by the specific substrain of C57BL/6 mice and other experimental conditions.

The ID-8 Tumor Microenvironment

A key advantage of the **ID-8** model is its use in immunocompetent mice, allowing for the study of the complex interactions between tumor cells and the immune system. The tumor

microenvironment (TME) of **ID-8** tumors is characterized by the infiltration of various immune cell populations.

Table 2: Immune Cell Infiltration in **ID-8** Ascites

Immune Cell Type	Marker	Frequency	Reference
Total Leukocytes	CD45+	Variable	[5]
CD4+ T cells	CD4+	Variable	[5]
CD8+ T cells	CD8+	Robust Infiltration	[5]
Regulatory T cells (Tregs)	FoxP3+	Present	[8]
Myeloid-Derived Suppressor Cells (M-MDSC)	Variable	[5]	
Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC)	Variable	[5]	
M1 Tumor-Associated Macrophages (TAMs)	Variable	[5]	
M2 Tumor-Associated Macrophages (TAMs)	Variable	[5]	

The composition of the immune infiltrate can significantly impact tumor progression and response to immunotherapy. For instance, a higher ratio of CD8+ T cells to regulatory T cells is generally associated with a better prognosis.[\[5\]](#)

Table 3: Cytokine Profile in the **ID-8** Tumor Microenvironment

Cytokine	Location	Significance	Reference
CXCL10	Plasma	Associated with immune response	[9]
CCL5	Plasma	Associated with immune response	[9]
IL-6	Ascites Fluid	Elevated in advanced disease	[10]
VEGF	Ascites Fluid	Elevated in advanced disease	[10]
CA-125	Ascites Fluid	Elevated in advanced disease	[10]

Experimental Protocols

Cell Culture and Subculturing of ID-8 Cells

A detailed protocol for the culture and subculturing of **ID-8** cells is crucial for maintaining their viability and experimental reproducibility.

Protocol 1: Thawing and Culturing **ID-8** Cells

- Preparation: Pre-warm complete growth medium (High-Glucose DMEM with 10% FBS) to 37°C.
- Thawing: Quickly thaw the cryovial of **ID-8** cells in a 37°C water bath until a small amount of ice remains.
- Transfer: Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes to pellet the cells and remove the cryopreservative.[\[4\]](#)
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

- Seeding: Transfer the cell suspension to an appropriate tissue culture flask.
- Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂.[\[4\]](#)

Protocol 2: Subculturing **ID-8** Cells

- Aspiration: Once cells reach 80-90% confluency, aspirate the culture medium.
- Washing: Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
- Detachment: Add trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes to detach the cells.[\[4\]](#)
- Neutralization: Add complete growth medium to inactivate the trypsin.
- Collection: Transfer the cell suspension to a conical tube.
- Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes.[\[4\]](#)
- Resuspension and Plating: Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments or continued culture. A typical split ratio is 1:10 to 1:20.[\[4\]](#)

In Vivo Tumor Induction

The following protocol outlines the intraperitoneal injection of **ID-8** cells to establish ovarian tumors in C57BL/6 mice.

Protocol 3: Intraperitoneal Injection of **ID-8** Cells

- Cell Preparation: Harvest **ID-8** cells as described in the subculturing protocol and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL).
- Animal Restraint: Properly restrain a female C57BL/6 mouse (6-8 weeks old).
- Injection: Using a 27-gauge needle, inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the peritoneal cavity of the mouse.

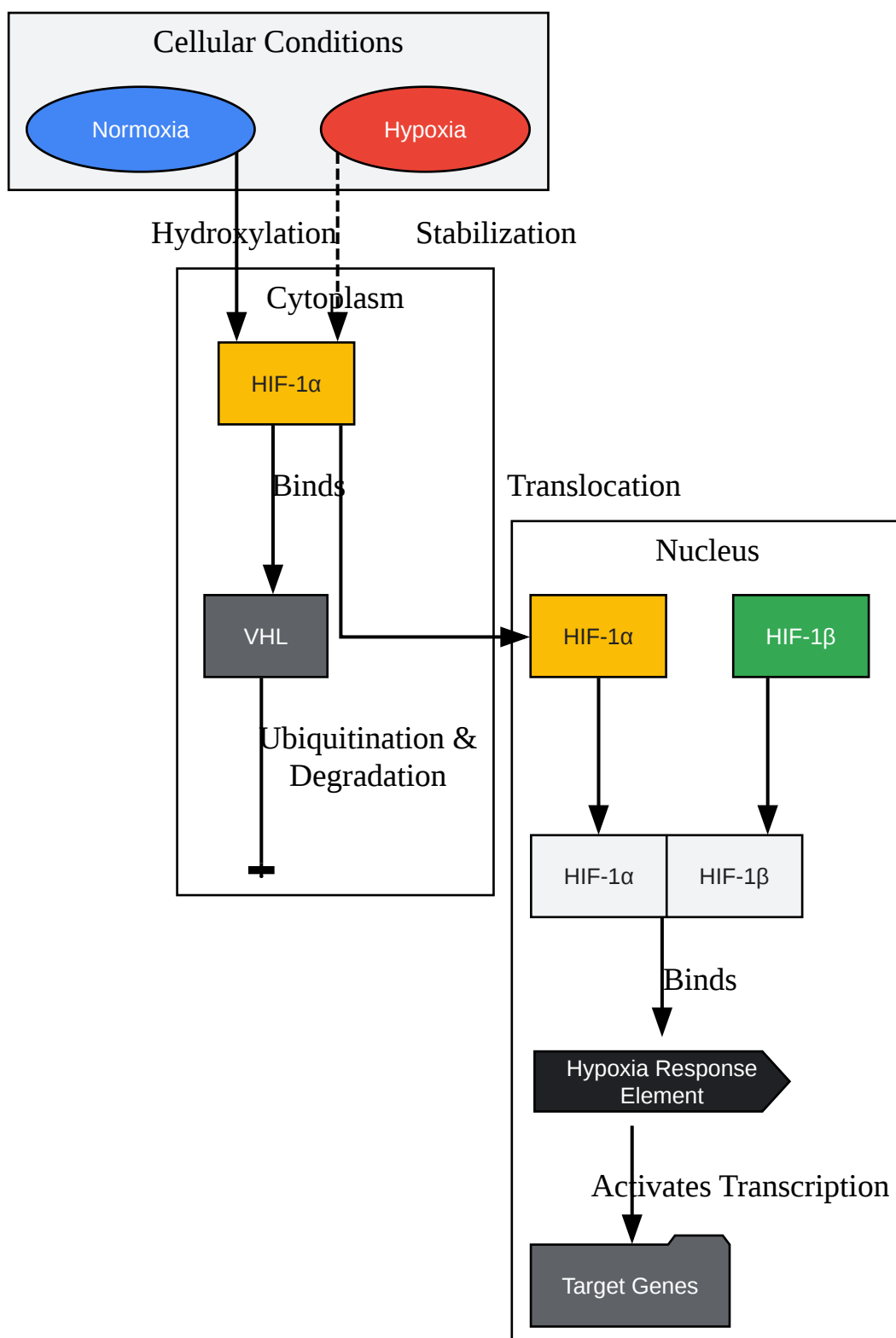
- **Monitoring:** Monitor the mice regularly for signs of tumor growth, such as abdominal distension (indicative of ascites), weight loss, and general ill health.
- **Endpoint:** Euthanize the mice when they reach a predetermined endpoint (e.g., significant abdominal distension, weight loss exceeding 20%, or other signs of distress) and collect tumors and ascites for analysis.

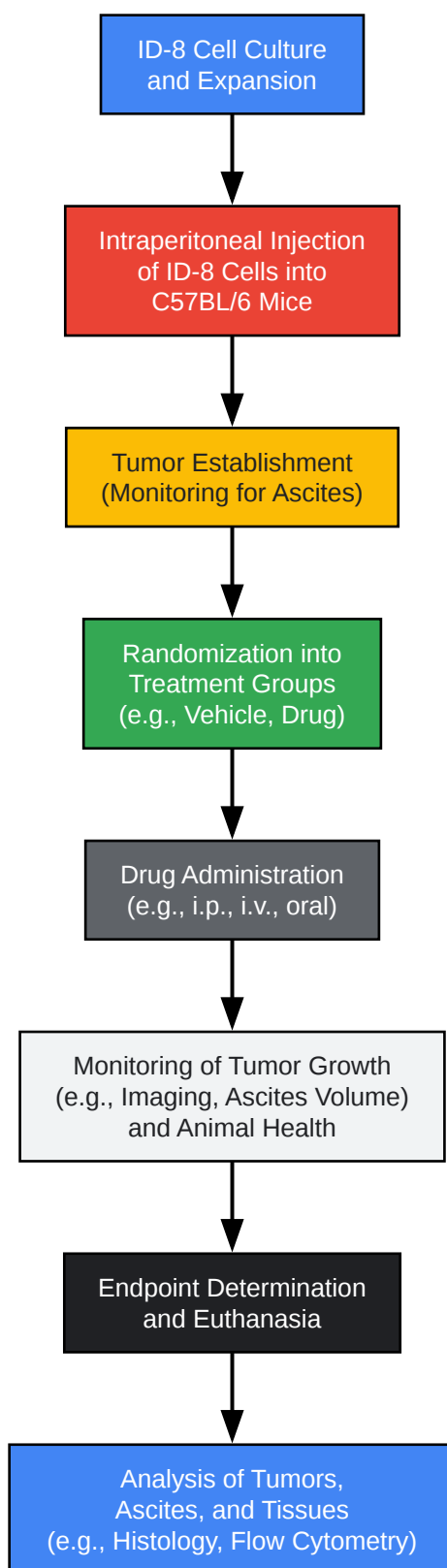
Key Signaling Pathways in ID-8 Cells

Understanding the molecular signaling pathways that drive the growth and survival of **ID-8** cells is critical for developing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is frequently activated in ovarian cancer. In the **ID-8** model, NF-κB activity is elevated in late-stage tumors and contributes to the pro-tumorigenic polarization of macrophages in the TME.^[11]





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